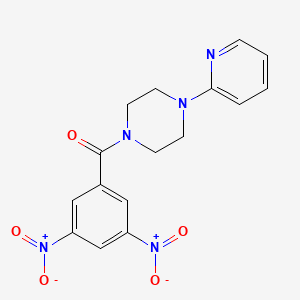

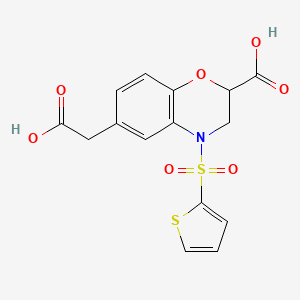

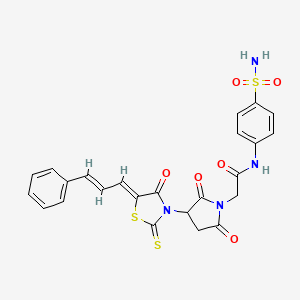

![molecular formula C19H21N3O3 B2585716 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034440-64-5](/img/structure/B2585716.png)

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

The synthesis of indole derivatives often involves the benzoylation of substituted phenols under low temperature . These on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Physically, indole derivatives are crystalline colorless in nature with specific odors .Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications

The compound N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, also known as N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide, exhibits a complex structure that is indicative of its potential for diverse applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Cancer Treatment: Indole derivatives, such as the compound , have been extensively studied for their potential in treating cancer. They can interact with various cellular pathways and may inhibit the proliferation of cancer cells . The indole moiety is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology.

Antimicrobial Activity: Research has shown that indole derivatives possess antimicrobial properties, making them valuable in the development of new antibiotics. These compounds can be designed to target specific bacterial enzymes or pathways, thereby inhibiting bacterial growth .

Tubulin Polymerization Inhibition: Some indole derivatives have been identified as potential agents for inhibiting tubulin polymerization. This process is crucial for cell division, and its inhibition can lead to the arrest of cancer cell growth and the induction of apoptosis .

Antiviral Agents: Indole-based compounds have demonstrated antiviral activities, with some showing inhibitory effects against influenza A and other viruses. Their ability to bind to viral proteins can make them effective in the treatment of viral infections .

Anti-inflammatory Properties: The anti-inflammatory properties of indole derivatives are of significant interest. They can modulate inflammatory pathways, potentially leading to treatments for chronic inflammatory diseases .

Neuroprotective Effects: Indoles have shown promise as neuroprotective agents. They may offer therapeutic potential for neurodegenerative diseases by protecting neuronal cells from damage and supporting neural regeneration .

Antidiabetic Activity: The indole nucleus is being explored for its role in antidiabetic drugs. Compounds containing this structure may influence insulin secretion or sensitivity, offering a new approach to diabetes management .

Antioxidant Activity: Indole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing oxidative damage to cells and tissues .

Mechanism of Action

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, there is a potential for further development and exploration of newer therapeutic possibilities .

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-22-9-8-12-10-13(6-7-15(12)22)16(23)11-20-19(24)18-14-4-2-3-5-17(14)25-21-18/h6-10,16,23H,2-5,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFBOSBVTGSAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=NOC4=C3CCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

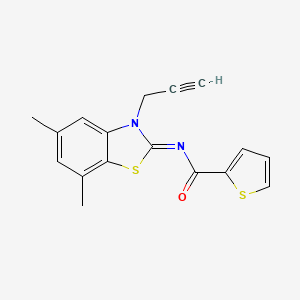

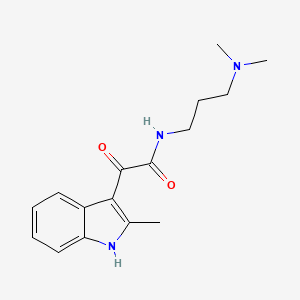

![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2585634.png)

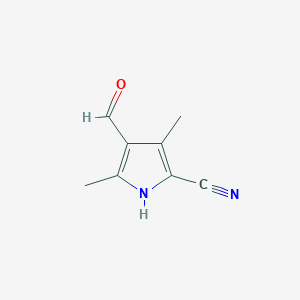

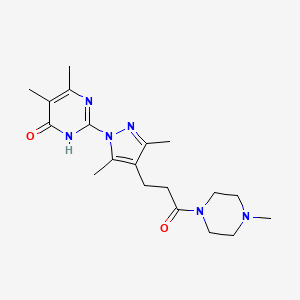

![(E)-N-(4-chloro-2-nitrophenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2585639.png)

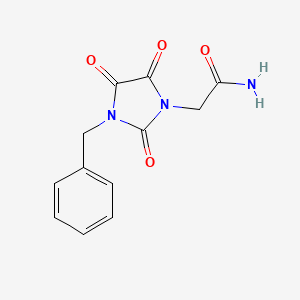

![3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2585641.png)

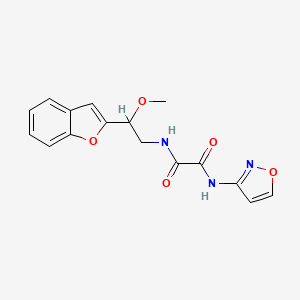

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2585646.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2585653.png)